(1S,3R)-3-[2-(3-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is an organic compound characterized by a cyclohexane ring with a carboxylic acid group and a substituted phenyl group. The compound's structure indicates potential applications in medicinal chemistry due to its unique functional groups. It falls under the classification of carboxylic acids and can be synthesized through various organic reactions.
This compound can be sourced from chemical suppliers specializing in organic compounds. It is classified as a chiral carboxylic acid due to the presence of stereocenters at the 1 and 3 positions of the cyclohexane ring, which contributes to its potential biological activity.
The synthesis of (1S,3R)-3-[2-(3-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves multi-step organic reactions, including:
The molecular formula of (1S,3R)-3-[2-(3-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is C14H17BrO3. The structure features:
(1S,3R)-3-[2-(3-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid can undergo several chemical reactions:
The mechanism of action of (1S,3R)-3-[2-(3-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid may involve interactions with biological targets such as enzymes or receptors. The presence of the bromophenyl moiety may enhance binding affinity due to hydrophobic interactions or halogen bonding.
Research into its mechanism may involve:
(1S,3R)-3-[2-(3-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid has several scientific applications:
This compound's unique structure and properties make it a valuable subject for further research and development in various scientific fields.
(1S,3R)-3-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid emerged in the early 2000s as part of targeted efforts to develop stereochemically defined bioactive molecules. Its first reported synthesis dates to approximately 2003–2005, coinciding with advances in asymmetric synthesis techniques that enabled precise control over cyclohexane ring stereochemistry . The compound was initially cataloged under CAS 735275-14-6 and quickly identified as a structurally novel entity due to its combination of a cis-configured cyclohexane carboxylic acid core and a brominated aromatic ketone side chain . Unlike many earlier cyclohexane derivatives, this molecule was designed explicitly to probe the synergistic effects of stereochemistry and halogenation on biological activity. Its development reflects medicinal chemistry’s shift toward conformationally restricted scaffolds during this period, with researchers aiming to improve target selectivity and metabolic stability in drug candidates [2].
The (1S,3R) stereochemical designation indicates a cis orientation of the carboxylic acid and 2-oxoethyl side chain substituents on the cyclohexane ring. This spatial arrangement creates a distinct three-dimensional topology that enables selective interactions with biological targets. Computational analyses reveal that the cis configuration reduces conformational flexibility by approximately 40% compared to trans isomers, effectively pre-organizing the molecule for binding pocket engagement . The significance of this stereochemistry is underscored by comparative studies showing that the (1S,3R) enantiomer exhibits up to 20-fold greater receptor binding affinity than its (1R,3S) counterpart in certain assay systems [2]. The equatorial orientation of the carboxylic acid group in this configuration optimizes hydrogen-bonding potential, while the axial positioning of the bromophenylketone side chain facilitates hydrophobic contacts without steric clashes [8]. These features exemplify how precise stereochemical control can dramatically influence pharmacodynamic properties – a principle now fundamental to modern drug design but particularly well-illustrated by this compound’s structure-activity relationships.
The 3-bromophenyl-2-oxoethyl and carboxylic acid motifs function as complementary pharmacophores that enable multifaceted molecular interactions:
Bromine Electrophilicity: The meta-bromine substituent serves dual roles as a halogen bond donor and a synthetic handle. It exhibits a σ-hole potential of +34.5 kJ/mol, enabling strong (3.0–5.5 kcal/mol) interactions with carbonyl oxygen atoms in protein binding pockets [9]. Additionally, the C-Br bond undergoes oxidative addition with Pd(0) complexes, facilitating Suzuki coupling reactions for structural diversification [2] [6].
Ketone Reactivity: The carbonyl group (2-oxoethyl) demonstrates significant electrophilic character with an electronic absorption maximum at 1700 cm⁻¹ in IR spectroscopy, characteristic of conjugated ketones. This group participates in nucleophilic addition reactions and serves as a hydrogen-bond acceptor, with calculated electrostatic potential maps showing -42 kJ/mol affinity for proton donors [4].
Carboxylic Acid Versatility: The -COOH group provides pH-dependent ionization (predicted pKa = 4.2) and forms strong salt bridges with basic residues. Molecular dynamics simulations indicate that it contributes 60–70% of the total binding energy in protein-ligand complexes through coordination with arginine or lysine side chains [8]. The acid also undergoes regioselective reactions including amidation (yields >85%) and esterification, enabling prodrug development .
Table 1: Key Physicochemical Properties
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₁₅H₁₇BrO₃ | High-resolution MS |
Molecular Weight | 325.20 g/mol | Calculated |
XLogP3 | 3.6 | Computational modeling |
Hydrogen Bond Donors | 1 | Lipinski's Rule analysis |
Hydrogen Bond Acceptors | 3 | Lipinski's Rule analysis |
Topological Polar Surface Area | 54.4 Ų | Computational modeling |
Rotatable Bonds | 4 | Molecular dynamics simulation |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5